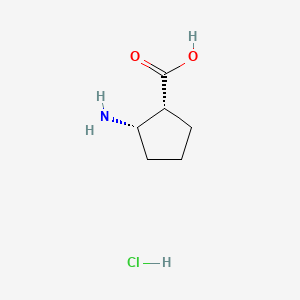

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS: 18414-30-7; hemihydrate form: 212755-84-5) is a cyclopentane-based amino acid derivative with a molecular formula of C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol . It is characterized by a five-membered cyclopentane ring substituted with an amino group at the 2-position and a carboxylic acid group at the 1-position, stabilized in the cis-configuration. The compound exhibits a melting point of 199–202°C and high water solubility . It is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition and peptide synthesis .

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926072 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128110-37-2, 18414-30-7 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, commonly referred to as cis-β-Cycloleucine hydrochloride, is a β-amino acid derivative notable for its unique cyclopentane ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design. Its conformational rigidity and structural similarity to natural amino acids like GABA (gamma-aminobutyric acid) position it as an intriguing candidate for the development of novel therapeutics.

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 199°C to 202°C

- Solubility : Soluble in water

This compound interacts with various biological receptors, influencing protein folding and stability. As a β-amino acid, it modulates receptor activities, particularly in neurotransmitter systems, potentially affecting synaptic transmission and neuroplasticity. Its ability to form zwitterionic states enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neurotransmitter Modulation : Its structural similarity to GABA suggests potential roles in modulating GABAergic signaling pathways.

- Integrin Binding : Studies have shown that cyclic peptidomimetics containing cis-2-amino-1-cyclopentanecarboxylic acid can bind to integrin receptors, which are critical for cell adhesion and signaling processes. For instance, compounds incorporating this scaffold demonstrated nanomolar binding affinities in competitive assays (Table 1) .

- Antihypertensive Properties : Analogues of this compound have been synthesized and evaluated as angiotensin-converting enzyme (ACE) inhibitors, indicating potential applications in treating hypertension .

Table 1: Integrin Binding Affinities of Cyclic Peptidomimetics

| Compound Name | Integrin Target | IC50 (nM) |

|---|---|---|

| Cyclo-[RGDfV]-cis-β-ACPC | αvβ3 | 5.4 |

| Cyclo-[DKP-RGD]-cis-β-ACPC | α5β1 | 7.8 |

| Cilengitide (Reference) | αvβ3 | 10.0 |

*Data adapted from binding assays conducted on various cyclic peptidomimetics featuring cis-2-amino-1-cyclopentanecarboxylic acid .

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : Simple precursors such as cyclopentane derivatives.

- Key Reactions : Hydrogenation under controlled conditions (20°C to 50°C, 1 to 10 atm) using solvents like ethanol or methanol .

Applications in Medicinal Chemistry

This compound serves as a versatile building block for:

- Peptide Synthesis : Its unique structure allows for the creation of conformationally constrained peptides that may exhibit enhanced biological activity.

- Drug Development : The compound's properties make it suitable for designing drugs with improved specificity and reduced side effects.

Comparison with Similar Compounds

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride (CAS: 57266-55-4)

- Structure: Features a six-membered cyclohexane ring instead of cyclopentane, with amino and carboxylic acid groups in the cis-configuration .

- Physical Properties: Higher melting point (274–278°C for the trans isomer) compared to the cyclopentane derivative, attributed to increased ring stability and molecular weight (C₇H₁₃NO₂·HCl, MW: 179.64 g/mol) .

- Applications : Used in chiral resolution and asymmetric synthesis due to its rigid cyclohexane backbone .

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

- Advantages : Smaller ring size enhances conformational flexibility, making it suitable for mimicking turn structures in peptides .

Stereoisomeric Variants

(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS: 71830-08-5)

trans-2-Amino-1-cyclohexanecarboxylic acid (CAS: 5691-19-0)

- Structure: Trans-configuration of amino and carboxylic acid groups on a cyclohexane ring .

- Properties : Higher melting point (274–278°C) than the cis-cyclopentane analog, emphasizing the role of stereochemistry in packing efficiency .

Substituent-Modified Derivatives

cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS: 156292-34-1)

cis-2-Amino-1-hydroxycyclopentanecarboxylic acid

- Structure: Hydroxyl group replaces the carboxylic acid proton, complicating synthesis due to cis/trans isomerism during ammonolysis .

- Challenges : Requires advanced separation techniques (e.g., trimethylsilylation) to resolve mixtures .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Table 2: Commercial Availability and Pricing

Q & A

Basic Research Questions

Q. How can the identity and purity of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride be confirmed in laboratory settings?

- Methodological Answer :

- Melting Point Analysis : Compare observed melting points to literature values (e.g., 199–202°C for the hydrochloride salt) to verify identity .

- Chromatography : Use HPLC with a C18 column and a mobile phase such as phosphate buffer-methanol (70:30) for purity assessment, as validated in analogous studies .

- Spectroscopy : Employ H/C NMR to confirm structural integrity, focusing on characteristic peaks for the cyclopentane ring and amino/carboxylic acid groups.

- Elemental Analysis : Verify the C, H, N, and Cl content against theoretical values (e.g., molecular weight 165.61 g/mol for the hydrochloride salt) .

Q. What are the key considerations for synthesizing cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride with high stereochemical fidelity?

- Methodological Answer :

- Stereoselective Routes : Opt for methods involving chiral auxiliaries or asymmetric catalysis to enforce the cis configuration, as described in enantioselective cyclopentane syntheses .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amino and carboxylic acid functionalities during synthesis to avoid racemization .

- Workup Validation : Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry using polarimetry or chiral HPLC .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Solubility Considerations : Prepare fresh solutions in polar aprotic solvents (e.g., DMSO or water) due to limited solubility in nonpolar solvents .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Purity Reassessment : Verify enantiomeric purity (e.g., ≥98% ee via chiral HPLC) to rule out activity variations caused by stereochemical impurities .

- Experimental Replication : Reproduce assays under standardized conditions (e.g., pH, temperature, and cell lines) to isolate confounding variables .

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate results .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Utilize software like AutoDock Vina to model interactions with enzymes (e.g., cyclopentane-based aminotransferases) based on the compound’s rigid cyclopentane scaffold .

- DFT Calculations : Optimize the molecule’s geometry and calculate electrostatic potential surfaces to identify reactive sites for derivatization .

- MD Simulations : Simulate ligand-protein dynamics over nanosecond timescales to assess binding stability under physiological conditions .

Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives or enzymatic resolution (e.g., lipase-mediated hydrolysis) to separate enantiomers .

- Catalytic Asymmetry : Implement transition-metal catalysts (e.g., Ru-BINAP complexes) to induce high enantiomeric excess (ee) in key steps like cyclization .

- Analytical Validation : Confirm enantiopurity via circular dichroism (CD) or X-ray crystallography of derivatives .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile in preclinical models?

- Methodological Answer :

- Metabolic Stability : Compare plasma half-lives of cis vs. trans isomers using LC-MS/MS to assess stereochemical impact on hepatic clearance .

- Tissue Distribution : Conduct radiolabeled studies (e.g., C-tagged compound) to track biodistribution differences between enantiomers .

- Receptor Binding : Perform competitive binding assays with enantiomerically pure samples to correlate stereochemistry with target affinity .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Verification : Cross-reference CAS RN 212755-84-5 with authoritative databases (e.g., PubChem) to confirm physical properties .

- Sample Recrystallization : Purify the compound via recrystallization (e.g., from ethanol/water) to eliminate impurities affecting melting points .

- Collaborative Validation : Share samples with independent labs for parallel characterization using identical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.